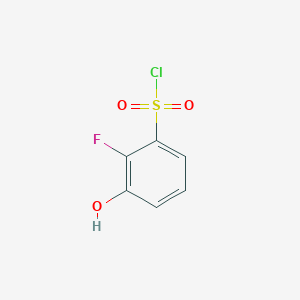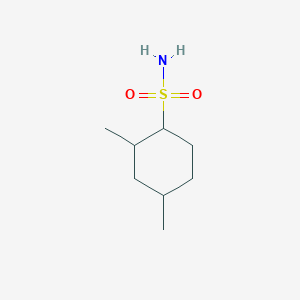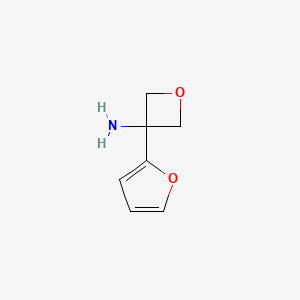
2-Fluoro-3-hydroxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₄ClFO₃S. It is a derivative of benzene, featuring a fluorine atom, a hydroxyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-fluoro-3-hydroxybenzene. One common method includes the reaction of 2-fluoro-3-hydroxybenzene with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the fluorine and hydroxyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids or bases may be used to facilitate the reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-Fluoro-3-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.
Materials Science: Employed in the development of advanced materials, including polymers and coatings, due to its reactive sulfonyl chloride group.
Chemical Biology: Utilized in the modification of biomolecules for studying biological processes and developing diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxybenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The presence of the fluorine and hydroxyl groups on the benzene ring can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride
- 2-Fluoro-3-methoxybenzene-1-sulfonyl chloride
- 2-Fluoro-3-hydroxybenzene-1-sulfonamide
Uniqueness
2-Fluoro-3-hydroxybenzene-1-sulfonyl chloride is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring, which can significantly influence its chemical reactivity and the types of reactions it undergoes. This unique structure makes it a valuable intermediate in the synthesis of specialized compounds .
Properties
Molecular Formula |
C6H4ClFO3S |
|---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
2-fluoro-3-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4ClFO3S/c7-12(10,11)5-3-1-2-4(9)6(5)8/h1-3,9H |
InChI Key |
QNKPYPBJVUBWER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole](/img/structure/B13220404.png)


![7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220425.png)



![7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13220443.png)


![Bicyclo[2.2.2]octane-2-sulfonyl chloride](/img/structure/B13220469.png)



